molecular formula C7H6F2N2O3 B2669361 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid CAS No. 2229531-31-9

2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid

Cat. No. B2669361
CAS RN: 2229531-31-9
M. Wt: 204.133
InChI Key: RCNUDWDMKOBCME-UHFFFAOYSA-N
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Description

“2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid” is a chemical compound with the CAS Number: 2229531-31-9 . It has a molecular weight of 204.13 and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

This compound has been synthesized as part of the development of fungicidally active succinate dehydrogenase inhibitors . The synthesis involved the development of three completely novel difluoromethylated heterocycles .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid . The Inchi Code is 1S/C7H6F2N2O3/c1-11-2-3(5(12)7(13)14)4(10-11)6(8)9/h2,6H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 204.13 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Studies

  • Synthesis Techniques : The compound and its derivatives are often synthesized using one-pot strategies, incorporating elements like triazoles, which are known for their potential in creating biologically active molecules. These synthesis techniques are crucial for the development of novel compounds with specific characteristics and potential applications in medicinal chemistry (Ahmed et al., 2016).
  • Molecular Structure and Properties : Detailed studies on the molecular structure, including Density Functional Theory (DFT) calculations and X-ray diffraction analyses, provide insights into the properties of these compounds. Such studies help in understanding their reactivity, stability, and interactions at the molecular level, which is essential for their application in various fields (Burger et al., 1992).

Biological and Medicinal Applications

  • Biological Activities : The derivatives of 2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid exhibit interesting biological activities, such as cytotoxicity in brine shrimp assays. These findings are crucial for drug discovery and development processes, where the biological activity of compounds needs to be assessed for potential therapeutic applications (Ahmed et al., 2016).

Pharmaceutical Design and Development

  • Drug Design : The CHF2 moiety, closely related to the difluoromethyl group in the chemical structure, plays a significant role in the design of pharmaceuticals. Its ability to act as a hydrogen-bond donor and a lipophilic regulator makes it valuable in enhancing the binding selectivity and solubility of biologically active compounds (Zeng et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c1-11-2-3(5(12)7(13)14)4(10-11)6(8)9/h2,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNUDWDMKOBCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid

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